

Comparative Volatility Analysis of Isobutyl Isovalerate and Other Short-Chain Esters

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Compound of Interest

Compound Name: *Isobutyl isovalerate*

Cat. No.: *B1194191*

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In the realm of pharmaceutical formulation and chemical synthesis, the volatility of esters is a critical parameter influencing solvent selection, reaction kinetics, and final product characteristics. This guide provides a comparative analysis of the volatility of **isobutyl isovalerate** against other common short-chain esters, supported by established physical property data and standardized experimental methodologies.

Data Summary of Physicochemical Properties

The volatility of a compound is intrinsically linked to its boiling point and vapor pressure. A lower boiling point and a higher vapor pressure at a given temperature are indicative of greater volatility. The following table summarizes these key physical properties for **isobutyl isovalerate** and a selection of other short-chain esters.

Ester	Chemical Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Vapor Pressure (mmHg @ 20°C)
Isobutyl Isovalerate	C ₉ H ₁₈ O ₂	158.24	168.0 - 168.5[1] [2]	1.43 @ 25°C[1]
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	77.1[3][4]	73[3][5]
Propyl Acetate	C ₅ H ₁₀ O ₂	102.13	102[6][7]	25[6][7]
Butyl Acetate	C ₆ H ₁₂ O ₂	116.16	126.1[8][9]	8 - 15[10]
Isobutyl Acetate	C ₆ H ₁₂ O ₂	116.16	117 - 118[11]	15

Analysis of Data:

Based on the data presented, **isobutyl isovalerate** exhibits the highest boiling point and the lowest vapor pressure among the compared esters. This indicates that **isobutyl isovalerate** is the least volatile compound in this group. Conversely, ethyl acetate, with the lowest boiling point and highest vapor pressure, is the most volatile. The volatility of the other esters falls in between these two extremes, generally decreasing with increasing molecular weight and chain length.

Experimental Protocols for Volatility Determination

To experimentally determine and compare the volatility of these esters, the following standardized methods are recommended:

Vapor Pressure Determination (OECD Guideline 104)

This guideline describes several methods for determining the vapor pressure of a substance. The static method is particularly suitable for the esters listed.

Methodology:

- Apparatus: A constant-temperature bath, a sample vessel connected to a pressure measuring device (e.g., a manometer), and a vacuum pump.

- Procedure:
 - A small amount of the ester is placed in the sample vessel.
 - The sample is degassed to remove any dissolved air.
 - The vessel is brought to the desired temperature in the constant-temperature bath.
 - The system is allowed to reach equilibrium, at which point the pressure of the vapor in equilibrium with the liquid is measured.
 - This measurement is repeated at several different temperatures to establish the vapor pressure curve.

Evaporation Rate Determination (ASTM D3539)

This standard test method covers the determination of the evaporation rate of volatile liquids using a Shell Thin-Film Evaporometer.

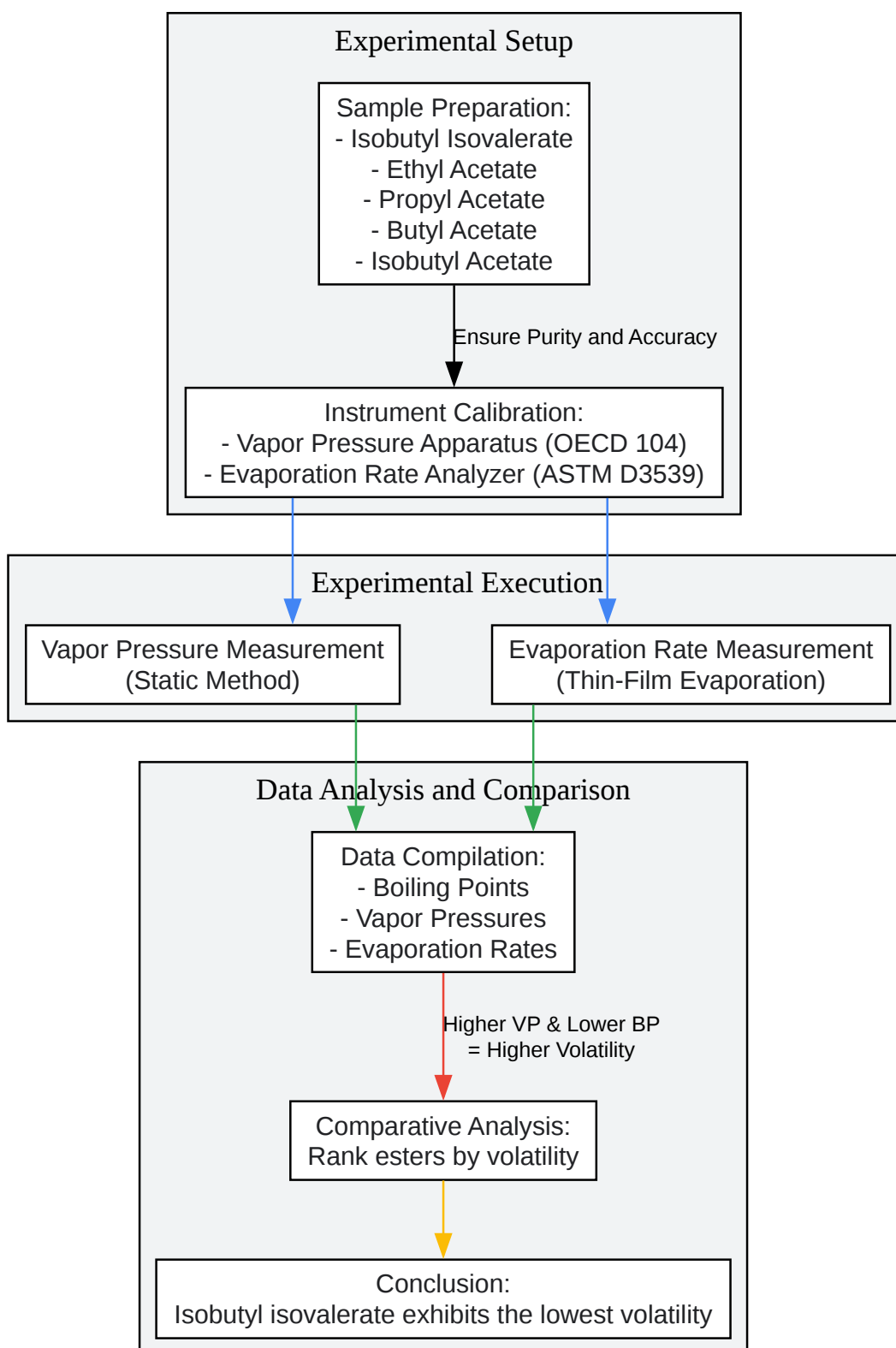
Methodology:

- Apparatus: A Shell Thin-Film Evaporometer, which consists of a balance, a sample dish, and a controlled-environment chamber with regulated air flow and temperature.
- Procedure:
 - A specified volume of the ester is accurately dispensed onto a filter paper disk in the sample dish.
 - The dish is placed on the balance within the chamber.
 - A controlled stream of dry air at a specified temperature (typically 25°C) is passed over the sample.
 - The weight loss of the sample over time is recorded.
 - The evaporation rate is calculated from the time it takes for a certain percentage of the sample to evaporate and is often expressed relative to a standard solvent like n-butyl

acetate.

Comparative Volatility Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive comparison of ester volatility.



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